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Compound of Interest

2-(3,4-Dimethylphenoxy)butanoic
Compound Name: o
aci

Cat. No.: B453970

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)butanoic
acid, including its chemical identity, physicochemical properties, a plausible synthesis protocol,
and a discussion of its potential biological context based on related compounds. This document
Is intended for researchers, scientists, and professionals in the field of drug development and
chemical research.

Chemical Identity and Nomenclature

The compound of interest is systematically named 2-(3,4-dimethylphenoxy)butanoic acid
according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1]
This name precisely describes its molecular structure, which consists of a butanoic acid moiety
linked at the second carbon to a 3,4-dimethylphenoxy group through an ether bond.

A variety of synonyms are used in literature and commercial listings to refer to this compound.
These include:

2-(3,4-Dimethyl-phenoxy)-butyric acid[1]

MFCD02609523[1]

MLS000089074[1]

SCHEMBL8615615[1]
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o CHEMBL1485176[1]
o DTXSID90390583[1]
The Chemical Abstracts Service (CAS) registry number for this compound is 25140-78-7.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3,4-Dimethylphenoxy)butanoic acid
is presented in the table below. This data is crucial for its handling, formulation, and application
in experimental settings.

Property Value Source
Molecular Formula C12H1603 [1]
Molecular Weight 208.257 g/mol [1]
Melting Point 73 °C [1]
Boiling Point 342.6°C at 760 mmHg [1]
Flash Point 128.9°C [1]
Vapor Pressure 2.86E-05 mmHg at 25°C [1]
Refractive Index 1.52 [1]
pKa (Predicted) 3.28+£0.10 [1]

Synthesis Methodology

While a specific detailed experimental protocol for the synthesis of 2-(3,4-
Dimethylphenoxy)butanoic acid was not found in the available literature, a plausible and
widely used method for the preparation of such aryloxyalkanoic acids is the Williamson ether
synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Experimental Protocol: Williamson Ether
Synthesis

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.benchchem.com/product/b453970?utm_src=pdf-body
https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.lookchem.com/ProductWholeProperty_LCPL632923.htm
https://www.benchchem.com/product/b453970?utm_src=pdf-body
https://www.benchchem.com/product/b453970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b453970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol is a generalized procedure based on the principles of the Williamson ether
synthesis and may require optimization for this specific target molecule.

Materials:

e 3,4-Dimethylphenol

e Ethyl 2-bromobutanoate

e Sodium hydroxide (NaOH) or other suitable base

» Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetone)
e Hydrochloric acid (HCI) for acidification

o Diethyl ether or other suitable organic solvent for extraction

e Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:

o Formation of the Phenoxide: In a round-bottom flask, dissolve 3,4-dimethylphenol in a
suitable aprotic polar solvent. Add an equimolar amount of a strong base, such as sodium
hydroxide, to deprotonate the phenol and form the sodium 3,4-dimethylphenoxide in situ.
The reaction mixture is typically stirred at room temperature until the deprotonation is
complete.

» Nucleophilic Substitution: To the solution containing the phenoxide, add ethyl 2-
bromobutanoate dropwise. The reaction mixture is then heated to a temperature typically
ranging from 50 to 100°C and stirred for several hours to allow for the nucleophilic
substitution to occur, forming the ethyl ester of 2-(3,4-dimethylphenoxy)butanoic acid. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up and Ester Hydrolysis: After the reaction is complete, the mixture is cooled to room
temperature. The solvent may be removed under reduced pressure. The residue is then
taken up in water and extracted with an organic solvent like diethyl ether. The organic layers
are combined and washed with brine. To hydrolyze the ester, the organic solvent is
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evaporated, and the resulting crude ester is refluxed with an aqueous solution of a strong
base (e.g., NaOH).

 Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled
and acidified with a dilute solution of hydrochloric acid until the pH is acidic. The acidification
will precipitate the 2-(3,4-Dimethylphenoxy)butanoic acid. The solid product is then
collected by filtration, washed with cold water, and dried.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system to yield the final product of high purity.

Synthesis Workflow Diagram

The logical flow of the proposed Williamson ether synthesis is depicted in the following
diagram.
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Click to download full resolution via product page

Caption: Proposed Williamson ether synthesis workflow for 2-(3,4-Dimethylphenoxy)butanoic
acid.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific
information regarding the biological activity, mechanism of action, or associated signaling
pathways for 2-(3,4-Dimethylphenoxy)butanoic acid.
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However, it is worth noting that various derivatives of butanoic acid (also known as butyric acid)
have been investigated for their biological activities. For instance, certain butyric acid
derivatives have been explored for their potential roles in the treatment of inflammatory bowel
diseases and as histone deacetylase (HDAC) inhibitors in cancer therapy. The biological
relevance of the specific structural features of 2-(3,4-Dimethylphenoxy)butanoic acid,
namely the dimethylphenoxy moiety at the second position of the butanoic acid chain, would
require dedicated biological and pharmacological studies.

Researchers interested in the potential therapeutic applications of this compound may consider
screening it in assays related to inflammation, cell proliferation, and epigenetic modulation.

Conclusion

This technical guide has summarized the available information on 2-(3,4-
Dimethylphenoxy)butanoic acid. The IUPAC name, synonyms, and key physicochemical
properties have been presented. A plausible synthetic route via the Williamson ether synthesis
has been detailed, providing a practical starting point for its laboratory preparation. While direct
biological data for this specific compound is currently unavailable, the broader context of
butanoic acid derivatives suggests potential avenues for future research into its
pharmacological properties. Further experimental investigation is necessary to elucidate the
biological activity and potential therapeutic applications of 2-(3,4-Dimethylphenoxy)butanoic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b453970?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b453970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

